molecular formula C7H12N2 B1330160 1-Pyrrolidinepropionitrile CAS No. 26165-45-7

1-Pyrrolidinepropionitrile

Cat. No. B1330160
CAS RN: 26165-45-7
M. Wt: 124.18 g/mol
InChI Key: PDVYZQGNSCSKPG-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropionitrile is a compound that features a pyrrolidine ring, a five-membered heterocyclic amine, attached to a propionitrile group. The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, and its derivatives are often synthesized for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a five-step process starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone and results in high yields and enantiomeric excess . Another approach for synthesizing pyrrolidine derivatives is the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, leading to functionalized 2,4-disubstituted pyrrolidines . Additionally, the synthesis of densely substituted pyridine derivatives from 1-methyl-1,3-(ar)enynes and nitriles via a formal [4+2] cycloaddition has been established, which could potentially be adapted for the synthesis of pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of 1-pyrrolidinepropionitrile consists of a pyrrolidine ring, which is a saturated heterocycle containing one nitrogen atom and four carbon atoms, and a propionitrile side chain, which is a three-carbon nitrile group. The stereochemistry of pyrrolidine derivatives is of particular interest, as highlighted by the review on the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis . The stereochemical diversity is crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The chemodivergent, one-pot, multi-component synthesis of pyrroles and tetrahydropyridines under solvent- and catalyst-free conditions using the grinding method is an example of the versatility of reactions involving pyrrolidine or its derivatives . The synthesis of novel polyhydroxylated pyrrolidine-triazole/-isoxazole hybrid molecules through stereocontrolled additions of nucleophiles to cyclic nitrones also demonstrates the reactivity of pyrrolidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-pyrrolidinepropionitrile would be influenced by both the pyrrolidine ring and the propionitrile group. The pyrrolidine ring is known for its basicity due to the presence of the nitrogen atom, while the propionitrile group is a polar functional group that can participate in nitrile chemistry, such as nucleophilic addition reactions. The hybrid macrocycles that display expanded π-conjugation upon protonation, such as cyclo[m]pyridine[n]pyrroles, provide insight into the conjugation effects that can influence the properties of pyrrolidine derivatives .

Scientific Research Applications

Pyrrolidine Derivatives in Medicine

Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, have been studied extensively for their potential medical applications. These compounds are known for their "nootropic effects," enhancing learning and memory, and have been researched for neuroprotection after stroke and as antiepileptic agents. Piracetam, a well-known pyrrolidine derivative, was developed in the late 1960s and is used for its antimyoclonic action and effects after stroke and in mild cognitive impairment. The mechanisms of action for these drugs are not fully established, and different compounds in this class may have different modes of action. The renewed interest in pyrrolidones suggests that more compounds in this class will enter clinical practice in the future, with potentially expanded clinical indications (Shorvon, 2001).

Pyrrolidines in Chemical Synthesis and Industry

Pyrrolidines, including 1-Pyrrolidinepropionitrile, are important in chemical synthesis and have industrial applications. They are used in industries as dyes or agrochemical substances. Studies have focused on the synthesis of pyrrolidines in reactions such as [3+2] cycloaddition, demonstrating their significance in modern science. Pyrrolidines can be synthesized under mild conditions, and the protocols developed for these reactions may be applied to similar chemical processes involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Pyrrolidine Rings in Pharmaceutical Development

The construction of pyrrolidine rings is a focus in pharmaceutical research due to their presence in many natural compounds and pharmaceutical candidates. α-Amino nitriles, including 1-Pyrrolidinepropionitrile, are key intermediates in synthetic chemistry, used to generate polyfunctional structures. A study on the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has shown an efficient method for constructing functionalized 2,4-disubstituted pyrrolidines. This research has implications for the development of new pharmaceuticals with pyrrolidine structures (En et al., 2014).

Pyrrolidines in Biological Activity Studies

Pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, are studied for a range of biological activities. They have been investigated as analgesic and sedative agents, and for their potential in treating diseases of the nervous and immune systems. Additionally, their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been explored. The broad spectrum of pharmacological properties of these compounds underlines their significance in developing new therapeutic agents (Wójcicka & Redzicka, 2021).

Pyrrolidines in Metabolic and Toxicological Research

Studies on the metabolism of pyrrolidine derivatives, including 1-Pyrrolidinepropionitrile, are crucial in understanding their pharmacokinetics and toxicological profiles. These studies involve identifying metabolites in biological samples like urine and developing detection procedures, critical for both clinical and forensic toxicology. Understanding the metabolic pathways of these compounds helps in the safe and effective use of pyrrolidines in various applications (Springer et al., 2003).

Safety And Hazards

1-Pyrrolidinepropionitrile can cause skin irritation and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYZQGNSCSKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180785
Record name 1-Pyrrolidinepropionitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinepropionitrile

CAS RN

26165-45-7
Record name 1-Pyrrolidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26165-45-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropionitrile
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Record name 1-Pyrrolidinepropionitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine-1-propiononitrile
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Synthesis routes and methods

Procedure details

At 20 to 30° C., 5.31 g of acrylonitrile was added to 7.11 g of pyrrolidine, which was stirred for 2 hours. Purification by vacuum distillation yielded 1-pyrrolidine-propiononitrile.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GF Wu, SS Cao - Advanced Materials Research, 2013 - Trans Tech Publ
The nucleophilic addition reaction was happened between 2-pyrrolidone and acrylonitrile in the toluene solvent using the PTC and sodium hydroxide respectively as phase transfer …
Number of citations: 2 www.scientific.net
S Cong, Y Wang, Q Yi, J Zhao, Y Sun… - Journal of Materials …, 2014 - pubs.rsc.org
A series of functional ionic liquids based on pyrrolidinium cations bearing alkyl nitrile moieties have been designed, synthesized and characterised with high purity and yield. The …
Number of citations: 11 pubs.rsc.org
W Selig - Propellants, Explosives, Pyrotechnics, 1982 - Wiley Online Library
A new series of relatively stable adducts of octahydro‐1,3,5,7‐tetranitro‐1,3,5,7‐tetrazocine (HMX) with derivatives of pyridine‐N‐oxide were prepared. In addition, relative stable new …
Number of citations: 22 onlinelibrary.wiley.com
BK Lavine, K Nuguru, N Mirjankar, J Workman - Microchemical Journal, 2012 - Elsevier
435 infrared (IR) absorbance spectra of 140 carboxylic acids and 295 noncarboxylic acids which included aldehydes, ketones, esters, amides as well as compounds containing both …
Number of citations: 13 www.sciencedirect.com

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